molecular formula C7H6ClF3N2O2 B2418315 2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride CAS No. 2287331-13-7

2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2418315
CAS No.: 2287331-13-7
M. Wt: 242.58
InChI Key: AJLXBQHUEJZZEL-UHFFFAOYSA-N
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Description

“2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2287331-13-7 . It has a molecular weight of 242.58 . It is a powder in physical form and is typically stored at room temperature .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “this compound”, is a topic of significant interest in the agrochemical and pharmaceutical industries . The synthesis process involves a series of chemical reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F3N2O2.ClH/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14;/h1-2H,(H2,11,12)(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . The compound can be synthesized by chemical reaction of 2-fluoro-4-trifluoromethyl-pyridine, acetamidine hydrochloride, NaOH, H2O and dimethyl sulfoxide under certain conditions .


Physical and Chemical Properties Analysis

This compound is a powder in physical form . It is slightly soluble in water . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of trifluoromethylpyridines .

Scientific Research Applications

Metalations and Functionalizations

The compound has been used in studies exploring regioexhaustive functionalization. For example, 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine were converted into carboxylic acids, demonstrating the versatility of these compounds in organic synthesis (Cottet et al., 2004).

Amino-Imino Tautomerism Studies

Research on amino-imino tautomerism in derivatives, including the hydrochlorides of aminopyridine-3-carboxylates, sheds light on the structural dynamics of these compounds. This research is crucial for understanding chemical properties and reactivity (Smrčková et al., 1994).

Selective Metalation and Carboxylation

The compound has been subject to selective metalation and carboxylation studies, showing optional site selectivity, which is significant for targeted chemical synthesis (Schlosser & Marull, 2003).

Synthesis of Trifluoromethyl-Substituted Pyridinecarboxylic Acids

This compound is integral in the synthesis of various trifluoromethyl-substituted pyridinecarboxylic acids. Such synthesis is vital for the development of new pharmaceuticals and materials (Cottet et al., 2003).

Practical Synthesis Applications

Its practical synthesis process has been described, indicating its potential for large-scale production in pharmaceutical and chemical industries (Li et al., 2010).

Combinatorial Chemistry

The compound has applications in combinatorial chemistry, particularly in generating libraries of fused pyridine-4-carboxylic acids, useful in drug discovery and development (Volochnyuk et al., 2010).

Mechanism of Action

While the specific mechanism of action for “2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride” is not mentioned in the search results, trifluoromethylpyridines have been found to have various applications in the agrochemical and pharmaceutical industries . For instance, some trifluoromethylpyridines have been shown to inhibit the m2 phenotype of macrophages, which can lead to autoimmune diseases .

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

Trifluoromethylpyridines, including “2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride”, are expected to have many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2.ClH/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14;/h1-2H,(H2,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLXBQHUEJZZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287331-13-7
Record name 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid hydrochloride
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